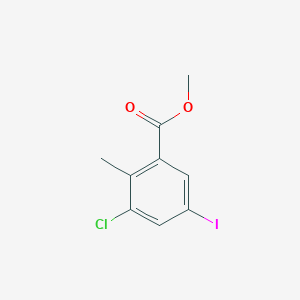

Methyl 3-chloro-5-iodo-2-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-5-iodo-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClIO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHZPUHUHBYNFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)I)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1692477-05-6 | |

| Record name | methyl 3-chloro-5-iodo-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for Methyl 3 Chloro 5 Iodo 2 Methylbenzoate

Historical Context of Substituted Benzoate (B1203000) Ester Synthesis

The synthesis of substituted benzoate esters is rooted in the broader history of aromatic chemistry and the development of fundamental organic reactions. Benzoic acid, the parent compound of this class, was first obtained in the 16th century through the dry distillation of gum benzoin. acs.org Early industrial production methods, however, were often harsh and yielded impure products. For instance, one of the first industrial processes involved the reaction of benzotrichloride (B165768) with calcium hydroxide (B78521) in the presence of iron salts, which resulted in significant amounts of chlorinated benzoic acid derivatives. acs.org

The development of controlled oxidation reactions of alkylbenzenes, such as the oxidation of toluene (B28343) with potent oxidizing agents like potassium permanganate (B83412) or chromic acid, provided a more direct and cleaner route to benzoic acid and its substituted derivatives. ijcce.ac.ir For instance, 2-methylbenzoic acid, a key precursor for the target molecule, can be synthesized through the liquid-phase oxidation of o-xylene. bldpharm.com

The formation of the ester moiety, a cornerstone of benzoate synthesis, was significantly advanced by the work of Emil Fischer and Arthur Speier in 1895. Their method, now known as Fischer-Speier esterification or simply Fischer esterification, involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. acs.orgmasterorganicchemistry.com This reaction is an equilibrium process, and to achieve high yields, either the alcohol is used in large excess, or the water formed during the reaction is removed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.comtcu.edu This method remains a widely used, cost-effective, and straightforward approach for preparing simple esters like methyl benzoates. acs.org Over the years, various catalysts have been developed to improve the efficiency and environmental footprint of esterification, including solid acid catalysts. google.comusm.mymdpi.com

Classical Synthetic Approaches to Halogenated Methylbenzoates

The synthesis of a multisubstituted compound like Methyl 3-chloro-5-iodo-2-methylbenzoate can be approached in two primary ways: either by first synthesizing the substituted benzoic acid and then performing the esterification, or by esterifying a simpler benzoic acid derivative and then carrying out the halogenation steps. The former approach is often preferred as the free carboxyl group can be used to direct the position of incoming substituents and can be more resilient to the harsh conditions of some halogenation reactions.

The final step in the synthesis of this compound, or a similar intermediate, is typically the formation of the methyl ester from the corresponding carboxylic acid. Fischer esterification is the most common method employed for this transformation.

The reaction involves heating the carboxylic acid (3-chloro-5-iodo-2-methylbenzoic acid) in an excess of methanol (B129727), with a catalytic amount of a strong mineral acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). acs.orgmasterorganicchemistry.comyoutube.com

Reaction Scheme: 3-chloro-5-iodo-2-methylbenzoic acid + CH₃OH ⇌ (in the presence of H⁺) this compound + H₂O

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.comyoutube.com This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the methanol molecule. youtube.com A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Finally, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.com Because this is an equilibrium reaction, using a large excess of methanol helps to shift the equilibrium towards the product side, maximizing the yield of the desired methyl benzoate. tcu.edu

Table 1: Common Conditions for Fischer Esterification

| Reactant | Alcohol | Catalyst | Conditions | Reference |

|---|---|---|---|---|

| Benzoic Acid | Methanol | Sulfuric Acid | Reflux | acs.org |

| Substituted Benzoic Acids | Methanol | Zr/Ti Solid Acid | 120 °C | google.comusm.my |

| 4-acetyl-2-methylbenzoic acid | Methanol | Sulfuric Acid | Reflux for 5 hours | beilstein-journals.org |

| 4-bromo-2-methylbenzoic acid | Methanol | Sulfuric Acid | - | google.com |

The key challenge in synthesizing this compound lies in the regioselective introduction of the chloro and iodo substituents onto the 2-methylbenzoic acid framework. The directing effects of the substituents already present on the aromatic ring govern the position of subsequent electrophilic aromatic substitution reactions.

-COOH (Carboxyl group): This is an electron-withdrawing group and a meta-director. acs.org

-CH₃ (Methyl group): This is an electron-donating group and an ortho-, para-director.

A plausible synthetic strategy starting from 2-methylbenzoic acid would involve a sequential halogenation process. The order of introduction of the chlorine and iodine atoms is critical.

Chlorination of 2-methylbenzoic acid: The methyl group directs incoming electrophiles to the ortho (position 3) and para (position 5) positions. The carboxyl group directs to the meta (positions 3 and 5) positions. Since both groups direct to position 3, chlorination is likely to occur there. Position 5 is also activated by both groups.

Iodination of 3-chloro-2-methylbenzoic acid: Once the chlorine is in the 3-position, the directing effects for the subsequent iodination are as follows:

The -CH₃ group (ortho-, para-director) directs to position 5 (para).

The -COOH group (meta-director) directs to position 5 (meta).

The -Cl group (ortho-, para-director) directs to position 5 (para).

Since all three substituents direct the incoming iodo group to the 5-position, the iodination of 3-chloro-2-methylbenzoic acid is expected to be highly regioselective, yielding the desired 3-chloro-5-iodo-2-methylbenzoic acid. This intermediate can then be esterified as described previously.

Direct iodination of aromatic rings requires an activating agent or an oxidizing agent because iodine itself is a weak electrophile. google.com Several methods have been developed for the effective iodination of benzoic acid derivatives.

One common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. Oxidizing agents such as iodic acid (HIO₃), periodic acid (HIO₅), or sodium periodate (B1199274) (NaIO₄) are often used in combination with an acid catalyst, typically sulfuric acid. google.comnih.gov For example, the iodination of 2-methylbenzoic acid to produce 5-iodo-2-methylbenzoic acid has been achieved using iodine and periodic acid in the presence of an acid catalyst. google.com

Another established method involves reacting the aromatic compound with iodine in the presence of sodium nitrite (B80452) and fuming sulfuric acid. google.comgoogleapis.com This approach has also been used for the synthesis of 5-iodo-2-methylbenzoic acid from 2-methylbenzoic acid. google.com

A different strategy for introducing an iodine atom is through the Sandmeyer reaction. This involves the diazotization of an aromatic amine with sodium nitrite in a strong acid, followed by the introduction of a potassium iodide solution to the resulting diazonium salt. ijcce.ac.irscirp.orgorganic-chemistry.org For instance, 2-chloro-5-iodobenzoic acid can be synthesized from 2-chloro-5-aminobenzoic acid via a diazotization-iodination sequence. google.comchemicalbook.com

Table 2: Selected Direct Iodination Methods for Benzoic Acid Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-methylbenzoic acid | I₂, NaNO₂, fuming H₂SO₄ | 5-iodo-2-methylbenzoic acid | google.comgoogleapis.com |

| 2-methylbenzoic acid | I₂, Periodic Acid, Acid Catalyst | 5-iodo-2-methylbenzoic acid | google.com |

| Aromatic Amines | NaNO₂, H⁺, then KI | Aryl Iodides | organic-chemistry.org |

| Arenes | HIO₃, Ac₂O, AcOH, H₂SO₄ | Iodoarenes | nih.gov |

The introduction of a chlorine atom onto the aromatic ring is a classic electrophilic aromatic substitution reaction. This is typically achieved by treating the aromatic substrate with chlorine gas (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). googleapis.commasterorganicchemistry.com The Lewis acid polarizes the Cl-Cl bond, generating a potent electrophile (Cl⁺) that is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com

For the synthesis of 3-chloro-2-methylbenzoic acid from 2-methylbenzoic acid, the reaction would be carried out under these standard conditions. Care must be taken to control the reaction conditions to prevent polychlorination.

The starting material for this synthetic sequence, 2-methylbenzoic acid (o-toluic acid), is a readily available chemical. It is typically prepared on an industrial scale by the catalytic liquid-phase oxidation of o-xylene. bldpharm.com This process provides an efficient route to the required ortho-methylated benzoic acid scaffold.

Multi-step Reaction Sequences

The synthesis of polysubstituted benzene (B151609) derivatives like this compound often relies on carefully planned multi-step sequences. These methods leverage foundational organic reactions to introduce substituents in a specific order, governed by their directing effects on the aromatic ring.

A common and logical pathway involves the sequential functionalization of a simpler benzoic acid precursor. One such strategic approach is a sequence involving nitration, reduction of the nitro group to an amine, diazotization, and subsequent Sandmeyer-type iodination. For instance, a related compound, 2-chloro-5-iodo-benzoic acid, is synthesized starting from 2-chloro-benzoic acid. google.com This process includes nitration to introduce a nitro group, followed by reduction to an amino group, and finally, a diazotization-iodination reaction to replace the amino group with iodine. google.com This established sequence highlights a reliable method for introducing an iodine atom at a specific position on a pre-functionalized benzene ring.

The general steps in such a sequence are:

Nitration: An appropriate starting material, such as a substituted benzoic acid, is treated with a nitrating agent (typically a mixture of nitric acid and sulfuric acid) to introduce a nitro group (-NO2). The position of nitration is directed by the existing substituents on the ring.

Reduction: The nitro group is then reduced to a primary amine (-NH2). Common reducing agents for this transformation include metals in acidic media, such as tin and hydrochloric acid, or catalytic hydrogenation. youtube.com

Diazotization: The resulting aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt (-N2+). youtube.com Diazonium salts are highly versatile intermediates in organic synthesis. youtube.com

Iodination: The diazonium salt is then reacted with an iodide source, such as potassium iodide, to replace the diazonium group with an iodine atom. This is a variation of the Sandmeyer reaction. youtube.com

Another potential multi-step approach is transhalogenation , which involves the exchange of one halogen atom for another. youtube.com This type of substitution reaction can be particularly useful for synthesizing aryl iodides from more readily available aryl chlorides or bromides. youtube.com While common in the context of the Finkelstein reaction for alkyl halides, metal-catalyzed methods have been developed to facilitate this exchange on aryl systems. youtube.com

| Reaction Step | Reagents | Intermediate/Product | Purpose |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted benzoic acid | Introduces a functional group that can be converted to an amine. |

| Reduction | Sn, HCl or H₂, Catalyst | Amino-substituted benzoic acid | Forms the precursor for diazotization. |

| Diazotization | NaNO₂, HCl (0-5°C) | Diazonium salt of benzoic acid | Creates a versatile intermediate with a good leaving group (N₂). |

| Iodination | KI | Iodo-substituted benzoic acid | Introduces the iodine atom at the desired position. |

Modern and Green Chemistry Methodologies in the Synthesis of Aryl Halides

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. Green chemistry principles, such as the use of catalysts, safer solvents, and atom-economical reactions, are increasingly being applied to the synthesis of aryl halides.

Catalytic Synthesis Routes (e.g., utilizing microporous compounds or zeolites)

The use of solid acid catalysts like zeolites and other microporous materials represents a significant advancement in green chemistry. These materials offer several advantages, including ease of separation from the reaction mixture, reusability, and often, enhanced selectivity. While their application in catalyzing halogen exchange reactions for alkyl halides is well-documented, research is extending into their use for aryl halide synthesis. pressbooks.publibretexts.org Zeolites, with their well-defined pore structures, can influence the selectivity of reactions by providing a constrained environment for the reactants. researchgate.net For instance, Cu(I)-loaded zeolites have been shown to be effective catalysts for the synthesis of biaryls from aryl boronic acids, demonstrating the potential of these materials in activating aryl systems. youtube.com

Phase Transfer Catalysis in Methylation

Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). This is particularly useful for reactions involving an inorganic salt and an organic substrate. The esterification of carboxylic acids, such as the substituted benzoic acid precursor to the target molecule, can be efficiently carried out using PTC.

In this context, a carboxylate salt (the deprotonated benzoic acid) in an aqueous phase can be reacted with a methylating agent (like dimethyl sulfate (B86663) or methyl iodide) in an organic phase. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), transports the carboxylate anion from the aqueous phase to the organic phase, where it can react with the methylating agent. PTC offers several green chemistry benefits, including the use of inexpensive inorganic bases, milder reaction conditions, and often the ability to avoid anhydrous or hazardous solvents. mdpi.com

One-Step Synthesis Methods from Benzoyl Chloride and Paraformaldehyde for related derivatives

One-pot synthesis strategies are highly desirable as they reduce the number of work-up and purification steps, saving time, resources, and minimizing waste. A patented method describes a one-step synthesis for 3-chloromethyl benzoic acid from benzoyl chloride and paraformaldehyde, utilizing a Lewis acid catalyst. google.com This reaction avoids the use of more hazardous reagents like elemental chlorine and is reported to be simple to control, highly safe, and provides a high yield of the product. google.com While this specific example produces a chloromethyl derivative rather than the target ester, it exemplifies the trend towards developing more direct and efficient synthetic routes for substituted benzoic acid derivatives.

Chemo-, Regio-, and Stereoselectivity Considerations in Reaction Design

The successful synthesis of a polysubstituted aromatic compound like this compound hinges on controlling the chemo-, regio-, and stereoselectivity of each reaction step. For aromatic compounds, regioselectivity is of paramount importance and is primarily dictated by the directing effects of the substituents already present on the ring.

The substituents on the target molecule's benzene ring are:

-Cl (Chloro): Ortho-, para-directing, but deactivating.

-I (Iodo): Ortho-, para-directing, but deactivating.

-CH₃ (Methyl): Ortho-, para-directing and activating.

-COOCH₃ (Methyl Ester): Meta-directing and deactivating.

When planning a synthetic route, the order of introduction of these groups is critical. The directing effects of the groups present at each stage will determine the position of the next incoming substituent.

Regioselectivity Table for Electrophilic Aromatic Substitution:

| Substituent Present | Type | Directing Effect |

| -CH₃ | Activating | Ortho, Para |

| -Cl | Deactivating | Ortho, Para |

| -I | Deactivating | Ortho, Para |

| -COOH / -COOCH₃ | Deactivating | Meta |

For example, if starting with 2-methylbenzoic acid, the methyl group (ortho-, para-directing) and the carboxylic acid group (meta-directing) would have conflicting influences. However, the activating methyl group's directing effect would likely dominate. Chlorination of 2-methylbenzoic acid would likely yield a mixture of products, with substitution occurring at positions ortho and para to the methyl group. Careful selection of reaction conditions and potentially the use of blocking groups may be necessary to achieve the desired 3-chloro-5-iodo substitution pattern.

The introduction of iodine via a Sandmeyer reaction (diazotization of an amine) offers excellent regiocontrol, as the position of the iodine is predetermined by the location of the amine precursor. This is often the preferred strategy for introducing halogens at specific, and sometimes sterically hindered, positions that are difficult to access through direct electrophilic halogenation.

Yield Optimization, Process Efficiency, and Scalability Studies for Industrial and Research Applications

Key parameters for optimization include:

Temperature: Many reactions, such as nitration and diazotization, are highly temperature-sensitive. Maintaining a low temperature is often critical to prevent side reactions and decomposition of intermediates. google.com

Catalyst: The choice and concentration of a catalyst can dramatically affect reaction rate and yield. For esterification, catalysts like deep eutectic solvents have been explored as efficient and environmentally friendly options. dergipark.org.tr

Solvent: The solvent can influence the solubility of reactants and the stability of intermediates. Green solvents are increasingly favored to reduce environmental impact.

Reaction Time: Monitoring the reaction progress (e.g., via TLC or HPLC) allows for quenching the reaction at the point of maximum product formation, minimizing the formation of byproducts.

Stoichiometry of Reagents: Adjusting the molar ratios of reactants can push the equilibrium towards the desired product and ensure complete conversion of the limiting reagent.

A study on improving the synthesis of a related compound, methyl 3-(2-amino-2-thioxoethyl) benzoate, demonstrated significant yield improvement by optimizing the chloromethylation step and implementing a cycling process for byproducts. researchgate.net This highlights the importance of process design in maximizing efficiency.

For industrial applications, scalability is a major consideration. Reactions that are feasible on a gram scale in the lab may present challenges at the kilogram or ton scale. Issues such as heat transfer, mixing, and safe handling of reagents become more critical. The development of continuous flow processes for reactions like the amination of aryl halides is one approach to improving safety and efficiency at larger scales. dntb.gov.ua Methods that utilize stable, recoverable catalysts and avoid hazardous reagents or unstable intermediates are generally more amenable to scaling up for industrial production.

Advanced Chemical Reactivity and Transformation Studies of Methyl 3 Chloro 5 Iodo 2 Methylbenzoate

Reactivity at the Ester Moiety

The methyl ester group is a key functional handle for various transformations, primarily through nucleophilic acyl substitution reactions. masterorganicchemistry.comlibretexts.org These reactions proceed via a common tetrahedral intermediate formed by the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group, in this case, a methoxide ion. libretexts.orgyoutube.com

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be readily hydrolyzed to its corresponding carboxylic acid, 3-chloro-5-iodo-2-methylbenzoic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically carried out with a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or mixed aqueous-alcoholic solvent system. masterorganicchemistry.comresearchgate.net The reaction is generally irreversible as the resulting carboxylate anion is deprotonated under the basic conditions. masterorganicchemistry.com Acid-catalyzed hydrolysis, using a strong acid in the presence of excess water, is an equilibrium process.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The reaction equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the methanol (B129727) as it is formed.

Table 1: Typical Conditions for Hydrolysis and Transesterification

| Reaction | Reagents & Conditions | Product |

|---|

Reduction Reactions to Alcohols or Aldehydes

The ester functionality can be reduced to either a primary alcohol or an aldehyde using specific reducing agents.

Reduction to Alcohol: Strong reducing agents, most notably Lithium aluminum hydride (LiAlH₄), can reduce the ester to the corresponding primary alcohol, (3-chloro-5-iodo-2-methylphenyl)methanol. libretexts.org This reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition, effectively adding two hydride equivalents. libretexts.org

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde, 3-chloro-5-iodo-2-methylbenzaldehyde, is more challenging as aldehydes are more reactive towards reduction than esters. This transformation requires the use of sterically hindered and less reactive reducing agents, such as Diisobutylaluminium hydride (DIBAL-H), at low temperatures to prevent over-reduction to the alcohol.

Table 2: Reagents for the Reduction of the Ester Moiety

| Reagent | Product | Typical Conditions |

|---|

Nucleophilic Acyl Substitution Reactions with Various Nucleophiles

Beyond hydrolysis and reduction, the ester can react with a range of other nucleophiles to generate different carboxylic acid derivatives. The general mechanism involves an initial nucleophilic addition to the carbonyl carbon, followed by the elimination of the methoxide leaving group. youtube.com

Aminolysis: Reaction with ammonia or primary/secondary amines yields the corresponding primary, secondary, or tertiary amides. This reaction is typically slower than hydrolysis and may require heating.

Reaction with Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that react with esters. They add to the carbonyl group twice. The first addition results in a ketone intermediate which is more reactive than the starting ester, leading to a rapid second addition of the organometallic reagent to yield a tertiary alcohol after an acidic workup.

Table 3: Nucleophilic Acyl Substitution Products

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | RNH₂ (e.g., Ethylamine) | N-substituted amide |

| Grignard Reagent | R-MgBr (e.g., Phenylmagnesium bromide) | Tertiary alcohol |

| Organolithium | R-Li (e.g., n-Butyllithium) | Tertiary alcohol |

Reactivity of Aromatic Halogen Substituents (Chloro and Iodo)

The benzene (B151609) ring of Methyl 3-chloro-5-iodo-2-methylbenzoate is substituted with two different halogens, offering opportunities for selective functionalization, primarily through metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

For SNAr to occur efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. libretexts.org In this compound, the substituents present (methyl, chloro, iodo, and methyl ester) are not sufficiently electron-withdrawing or are not in the required ortho/para positions to effectively stabilize the intermediate. Therefore, this compound is generally unreactive towards SNAr reactions under standard conditions.

Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. A key aspect of the reactivity of this compound in these reactions is the significant difference in reactivity between the C-I and C-Cl bonds. The C-I bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step in the catalytic cycle. libretexts.org This allows for highly selective functionalization at the 5-position (iodo) while leaving the 3-position (chloro) intact.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.comorganic-chemistry.org It is widely used for the synthesis of biaryl compounds. tcichemicals.com

Table 4: Suzuki-Miyaura Coupling of this compound

| Boronic Acid (R-B(OH)₂) | Catalyst | Base | Product (at C-5 position) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Methyl 3-chloro-2-methyl-[1,1'-biphenyl]-5-carboxylate |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Methyl 3-chloro-4'-methoxy-2-methyl-[1,1'-biphenyl]-5-carboxylate |

| Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | Methyl 3-chloro-2-methyl-5-(thiophen-2-yl)benzoate |

Stille Coupling: This reaction couples an organohalide with an organotin reagent (organostannane). Like the Suzuki coupling, it is a versatile C-C bond-forming reaction, though the toxicity of the tin reagents is a drawback. libretexts.org

Heck Reaction: The Heck reaction forms a C-C bond between an aryl halide and an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction is a key method for the synthesis of substituted alkenes. wikipedia.org

Table 5: Heck Reaction of this compound

| Alkene | Catalyst | Base | Product (at C-5 position) |

|---|---|---|---|

| Methyl acrylate | Pd(OAc)₂ | Et₃N | Methyl 3-(3-chloro-5-(methoxycarbonyl)-2-methylphenyl)acrylate |

| Styrene | Pd(PPh₃)₄ | K₂CO₃ | Methyl 3-chloro-2-methyl-5-styrylbenzoate |

| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | Butyl 3-(3-chloro-5-(methoxycarbonyl)-2-methylphenyl)acrylate |

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org It is a highly reliable method for the synthesis of aryl alkynes. organic-chemistry.org

Table 6: Sonogashira Coupling of this compound

| Alkyne | Catalyst System | Base | Product (at C-5 position) |

|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | Methyl 3-chloro-2-methyl-5-(phenylethynyl)benzoate |

| 1-Hexyne | Pd(PPh₃)₄ / CuI | Diisopropylamine | Methyl 3-chloro-5-(hex-1-yn-1-yl)-2-methylbenzoate |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Methyl 3-chloro-2-methyl-5-((trimethylsilyl)ethynyl)benzoate |

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org It is notable for its high functional group tolerance. wikipedia.org

Table 7: Negishi Coupling of this compound

| Organozinc Reagent (R-ZnX) | Catalyst | Product (at C-5 position) |

|---|---|---|

| Phenylzinc chloride | Pd(PPh₃)₄ | Methyl 3-chloro-2-methyl-[1,1'-biphenyl]-5-carboxylate |

| Ethylzinc iodide | PdCl₂(dppf) | Methyl 3-chloro-5-ethyl-2-methylbenzoate |

| Alkynylzinc chloride | Pd(PPh₃)₄ | Methyl 5-alkynyl-3-chloro-2-methylbenzoate |

Palladium-Catalyzed Transformations

Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, with reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings being fundamental in modern organic synthesis. wikipedia.orgyoutube.com For this compound, these transformations are expected to occur selectively at the C-I bond.

The Suzuki-Miyaura coupling facilitates the formation of a new C-C bond by reacting an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds. wikipedia.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comlibretexts.org Given the higher reactivity of aryl iodides, the Suzuki coupling of this compound with an arylboronic acid would selectively yield the corresponding 5-aryl-3-chloro-2-methylbenzoate derivative.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. libretexts.orgorganic-chemistry.org The mechanism includes the oxidative addition of the palladium catalyst to the C-I bond, followed by alkene insertion and β-hydride elimination. libretexts.org This would allow for the introduction of a vinyl group at the 5-position of the aromatic ring.

Sonogashira coupling , another key palladium-catalyzed reaction, couples terminal alkynes with aryl or vinyl halides. This reaction typically requires a co-catalyst, often a copper(I) salt. The reaction would proceed selectively at the C-I bond of this compound, enabling the synthesis of 5-alkynyl-substituted derivatives.

Table 1: Overview of Palladium-Catalyzed Reactions

| Reaction | Coupling Partner | Expected Product at C-5 |

|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | 5-R-3-chloro-2-methylbenzoate (R = aryl, vinyl) |

| Heck | Alkene (R-CH=CH₂) | 5-(R-CH=CH)-3-chloro-2-methylbenzoate |

| Sonogashira | Terminal alkyne (R-C≡CH) | 5-(R-C≡C)-3-chloro-2-methylbenzoate |

Copper-Catalyzed Transformations

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are classical methods for forming C-O, C-N, and C-S bonds. rsc.orgmdpi.com These reactions typically require higher temperatures than their palladium-catalyzed counterparts but have seen a resurgence with the development of improved ligand systems that allow for milder conditions. researchgate.netresearchgate.net

The Ullmann condensation involves the coupling of an aryl halide with alcohols, amines, or thiols. rsc.org For this compound, the reaction with a nucleophile (Nu-H) would preferentially occur at the C-I bond. The reactivity of aryl halides in Ullmann reactions follows the order I > Br > Cl, especially for substrates with electron-withdrawing groups. rsc.orgmdpi.com This selectivity allows for the introduction of a variety of functional groups at the 5-position. For instance, reaction with an alcohol or phenol would yield a diaryl ether, while reaction with an amine would produce a secondary amine.

Table 2: Copper-Catalyzed Ullmann-Type Reactions

| Nucleophile (Nu-H) | Bond Formed | Product Type |

|---|---|---|

| Alcohol/Phenol (R-OH) | C-O | Aryl ether |

| Amine (R₂NH) | C-N | Aryl amine |

| Thiol (R-SH) | C-S | Aryl sulfide |

Other Transition Metal-Mediated Couplings

In the quest for more sustainable and economical synthetic methods, catalysts based on first-row transition metals like iron and nickel have gained significant attention as alternatives to palladium. whiterose.ac.uk

Iron-catalyzed cross-coupling reactions have been developed for various transformations, including Suzuki-Miyaura type couplings. whiterose.ac.ukacs.org These reactions offer an attractive, low-cost alternative for forming C-C bonds from aryl halides and organometallic reagents like Grignard reagents or organoboronic esters. acs.orgacs.org

Nickel-catalyzed cross-coupling is also a versatile method for C-C bond formation, capable of coupling a wide range of aryl halides, including less reactive chlorides, with organometallic partners. nih.govorgsyn.orgresearchgate.net Nickel catalysis can also be applied in cross-electrophile coupling reactions, uniting two different electrophiles. nih.govnih.gov For this compound, both iron and nickel catalysts would likely exhibit selectivity for the more reactive C-I bond, enabling the formation of biaryl or alkyl-aryl compounds.

Halogen-Metal Exchange Reactions for Organometallic Intermediate Generation (e.g., lithiation)

Halogen-metal exchange is a fundamental reaction for the preparation of organometallic compounds, particularly organolithium reagents. wikipedia.orgmt.com This reaction is typically very fast and is performed at low temperatures to avoid side reactions. tcnj.edu The rate of exchange is highly dependent on the halogen, following the trend I > Br > Cl. wikipedia.org

For this compound, treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at a low temperature (e.g., -78 °C) would result in a selective lithium-iodine exchange. wikipedia.orgethz.ch This process generates a highly reactive aryllithium intermediate, Methyl 3-chloro-5-lithio-2-methylbenzoate. This intermediate can then be trapped with a wide variety of electrophiles to introduce diverse functional groups at the 5-position.

A key consideration is the presence of the methyl ester group, which is itself an electrophile and could potentially react with the organolithium reagent. nih.gov However, the halogen-metal exchange is often much faster than nucleophilic attack on the ester, especially at very low temperatures, allowing for the chemoselective formation of the desired aryllithium species. tcnj.edu

Table 3: Halogen-Metal Exchange and Subsequent Electrophilic Quench

| Step 1: Reagent | Intermediate | Step 2: Electrophile (E⁺) | Product at C-5 |

|---|---|---|---|

| n-BuLi or t-BuLi | Aryllithium | CO₂ then H⁺ | -COOH |

| Aldehyde (RCHO) | -CH(OH)R | ||

| Alkyl halide (R-X) | -R | ||

| Me₃SiCl | -SiMe₃ |

Electrophilic Aromatic Halogenation (e.g., further bromination or iodination)

Electrophilic aromatic substitution allows for the direct introduction of additional substituents onto the benzene ring. uomustansiriyah.edu.iqbyjus.com The position of the incoming electrophile is directed by the existing substituents. In this compound, the directing effects of four substituents must be considered:

-CH₃ (methyl): Activating, ortho, para-directing.

-Cl (chloro): Deactivating, ortho, para-directing.

-I (iodo): Deactivating, ortho, para-directing.

-COOCH₃ (methyl ester): Deactivating, meta-directing.

The available positions for substitution are C-4 and C-6.

Position C-4: This position is ortho to the iodo group and meta to the methyl, chloro, and ester groups.

Position C-6: This position is ortho to the methyl group, ortho to the chloro group, and meta to the iodo and ester groups.

The methyl group is the strongest activating group, strongly directing an incoming electrophile to its ortho position (C-6). The halogens also direct ortho and para. The chloro group directs to C-6 (ortho), while the iodo group directs to C-4 (ortho). The ester group deactivates the ring and directs meta to itself, which corresponds to positions C-4 and C-6.

Considering these combined effects, the C-6 position is strongly favored for electrophilic attack. It is activated by the ortho-methyl group and the ortho-chloro group. While the C-4 position is directed by the iodo group, it lacks the strong activation provided by the methyl group at C-6. Therefore, electrophilic halogenation, such as bromination with Br₂ and a Lewis acid catalyst (e.g., FeBr₃), would be expected to yield Methyl 6-bromo-3-chloro-5-iodo-2-methylbenzoate as the major product. masterorganicchemistry.comwikipedia.org

Reactivity of the Methyl Group on the Aromatic Ring

Oxidation Reactions (e.g., to carboxylic acid derivatives)

The alkyl side-chains on a benzene ring are susceptible to oxidation, particularly at the benzylic position, which is activated by the adjacent aromatic ring. msu.edu The methyl group of this compound can be oxidized to a carboxylic acid using strong oxidizing agents.

This transformation is commonly achieved by heating the substrate with potassium permanganate (B83412) (KMnO₄) in an acidic or alkaline solution, or with other strong oxidants like chromic acid. msu.edulibretexts.org The reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon. libretexts.org The oxidation of the methyl group would convert this compound into 3-chloro-5-iodo-1,2-benzenedicarboxylic acid methyl ester (or the corresponding dicarboxylic acid upon ester hydrolysis). This reaction provides a route to polysubstituted phthalic acid derivatives. msu.edu

Functionalization at the Benzylic Position

The methyl group at the C2 position of this compound represents a key site for functionalization. This benzylic position is susceptible to free radical halogenation, most commonly effected using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical induction. This reaction, known as the Wohl-Ziegler bromination, proceeds via a free radical chain mechanism. The initiation step involves the homolytic cleavage of the initiator to generate radicals, which then abstract a hydrogen atom from the benzylic methyl group. This abstraction is favored due to the resonance stabilization of the resulting benzylic radical.

The electronic nature of the substituents on the aromatic ring significantly influences the rate of benzylic bromination. Electron-withdrawing groups tend to destabilize the benzylic radical intermediate, thereby slowing down the reaction. In the case of this compound, the chloro, iodo, and methyl ester groups are all electron-withdrawing to varying degrees through inductive and/or resonance effects. Consequently, the benzylic C-H bonds of the methyl group in this compound are expected to be less reactive towards radical abstraction compared to toluene (B28343). However, the reaction is still feasible under appropriate conditions, leading to the formation of Methyl 3-chloro-5-iodo-2-(bromomethyl)benzoate. This product is a versatile intermediate, as the benzylic bromide can readily participate in nucleophilic substitution reactions to introduce a wide range of functional groups, such as alcohols, ethers, amines, and nitriles, or serve as a precursor for organometallic reagents.

| Reagent System | Product | Reaction Type | Notes |

| N-Bromosuccinimide (NBS), AIBN/heat or light | Methyl 3-chloro-5-iodo-2-(bromomethyl)benzoate | Free Radical Bromination | The electron-withdrawing nature of the ring substituents may necessitate more forcing conditions. |

| Methyl 3-chloro-5-iodo-2-(bromomethyl)benzoate + Nucleophile (e.g., NaOH, NaCN, R-NH2) | Corresponding substituted product (alcohol, nitrile, amine, etc.) | Nucleophilic Substitution | Allows for diverse functionalization at the benzylic position. |

Electrophilic Aromatic Substitution on the Benzoate (B1203000) Ring and its Regiochemical Outcomes

The benzene ring of this compound is substituted with four groups that exert distinct electronic effects, collectively influencing the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The directing effects of these substituents must be considered to predict the position of an incoming electrophile.

-CH₃ (Methyl group): An activating group that is ortho, para-directing due to hyperconjugation and a weak +I (inductive) effect.

-Cl (Chloro group): A deactivating group that is ortho, para-directing. The -I effect deactivates the ring, while the +M (mesomeric) effect from the lone pairs directs incoming electrophiles to the ortho and para positions.

-I (Iodo group): Similar to the chloro group, it is a deactivating, ortho, para-directing substituent.

-COOCH₃ (Methyl ester group): A deactivating group that is meta-directing due to its strong -I and -M effects.

In this compound, the available positions for substitution are C4 and C6. To determine the likely site of electrophilic attack, the cumulative directing effects of the existing substituents must be analyzed:

Attack at C4: This position is para to the -CH₃ group, ortho to the -Cl group, and meta to the -I and -COOCH₃ groups.

Attack at C6: This position is ortho to the -CH₃ and -COOCH₃ groups, and meta to the -Cl and -I groups.

The powerful meta-directing influence of the methyl ester group at C1 will strongly disfavor substitution at the ortho C6 position and the para C4 position relative to itself. Conversely, the ortho, para-directing methyl group at C2 activates the C4 and C6 positions. The halogens at C3 and C5 also direct ortho and para. The directing effects are therefore antagonistic. However, in polysubstituted benzenes, the position of electrophilic attack is often a result of a consensus between the directing groups, with activating groups generally having a more pronounced effect than deactivating groups. Steric hindrance also plays a crucial role.

For a reaction such as nitration (using HNO₃/H₂SO₄), the electrophile (NO₂⁺) will preferentially attack the position that is most activated and least sterically hindered. The C4 position is sterically less hindered than the C6 position, which is flanked by the methyl and iodo groups. Furthermore, the C4 position is activated by the para-directing methyl group and the ortho-directing chloro group. While the ester group deactivates the ring, its meta influence is weaker at C4 than its ortho influence at C6. Therefore, electrophilic substitution is most likely to occur at the C4 position.

| Electrophilic Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | Methyl 3-chloro-5-iodo-2-methyl-4-nitrobenzoate |

| Halogenation | Br₂, FeBr₃ | Methyl 4-bromo-3-chloro-5-iodo-2-methylbenzoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 4-acyl-3-chloro-5-iodo-2-methylbenzoate |

In Depth Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise structure of organic molecules in solution. For Methyl 3-chloro-5-iodo-2-methylbenzoate, a complete assignment of proton (¹H) and carbon (¹³C) signals is achievable through one-dimensional and multi-dimensional NMR experiments.

Based on the compound's structure, the ¹H NMR spectrum is predicted to show three distinct signals: two aromatic protons and two singlets for the methyl groups. The aromatic protons (H-4 and H-6) would appear as doublets due to meta-coupling, a small splitting (J ≈ 2-3 Hz). The chemical shifts can be estimated based on the additive effects of the substituents on the benzene (B151609) ring. The electron-withdrawing chloro, iodo, and ester groups, along with the electron-donating methyl group, create a unique electronic environment for each nucleus.

The ¹³C NMR spectrum is expected to display nine unique signals, corresponding to each carbon atom in the molecule, confirming the asymmetry of the substitution pattern. docbrown.info

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (H-6) | ~7.9 | Doublet (d) | ~2.0 |

| Ar-H (H-4) | ~7.7 | Doublet (d) | ~2.0 |

| OCH₃ | ~3.9 | Singlet (s) | - |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~165 |

| C-Cl | ~136 |

| C-COOCH₃ | ~134 |

| C-CH₃ | ~132 |

| C-H (C-6) | ~131 |

| C-H (C-4) | ~130 |

| C-I | ~94 |

| OCH₃ | ~53 |

To unambiguously assign these predicted signals and confirm the substitution pattern, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the two aromatic protons (H-4 and H-6), confirming their scalar coupling relationship, albeit a weak one due to the meta-positioning.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals (C-4 and C-6) and the methyl proton signals to their respective carbon signals (OCH₃ and Ar-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. Key expected correlations include:

The OCH₃ protons correlating to the ester carbonyl carbon (C=O) and the C-1 carbon.

The Ar-CH₃ protons correlating to C-1, C-2, and C-3.

The aromatic proton H-6 correlating to C-2, C-4, and the carbonyl carbon.

The aromatic proton H-4 correlating to C-2, C-6, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key expected NOESY correlation would be between the ortho-positioned Ar-CH₃ protons and the H-6 proton, providing definitive evidence for their spatial proximity and confirming the substitution pattern.

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of materials in their solid form. It is particularly valuable for identifying and characterizing different crystalline forms, or polymorphs, which may have distinct physical properties. For this compound, ssNMR could be used to probe the local environment of the carbon, proton, and potentially halogen nuclei within the crystal lattice. Differences in chemical shifts and relaxation times observed in ssNMR spectra can indicate the presence of different polymorphs or non-equivalent molecules within the unit cell. Studies on related compounds like 4-iodobenzoic acid have demonstrated the utility of variable temperature ssNMR in detecting phase transitions. rsc.org

Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ester group would be prominent around 1720-1740 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ester group around 1250-1300 cm⁻¹, sp² C-H stretches from the aromatic ring just above 3000 cm⁻¹, and sp³ C-H stretches from the methyl groups just below 3000 cm⁻¹. The presence of the halogen substituents would be indicated by C-Cl and C-I stretching vibrations in the lower frequency "fingerprint" region of the spectrum (< 1000 cm⁻¹). For the related compound Methyl 3-chloro-5-iodobenzoate, IR spectra have been recorded and show these characteristic features. nih.gov

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the ring "breathing" modes, often give strong signals in the Raman spectrum. The C-I bond, being highly polarizable, is also expected to produce a noticeable Raman signal at low frequencies.

Predicted IR/Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3050 - 3100 | Medium |

| Methyl C-H | Stretch | 2900 - 3000 | Medium |

| Ester C=O | Stretch | 1720 - 1740 | Strong (IR) |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| Ester C-O | Stretch | 1250 - 1300 | Strong |

| C-Cl | Stretch | 600 - 800 | Medium |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For C₉H₈³⁵ClIO₂, the calculated monoisotopic mass is 310.5161 g/mol . aaronchem.com HRMS would be able to confirm this value with high precision (typically to within 5 ppm).

The mass spectrum would also display a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and iodine (monoisotopic at ¹²⁷I). The molecular ion peak (M⁺) would therefore be accompanied by an M+2 peak with roughly one-third the intensity.

Electron Ionization (EI) mass spectrometry would also reveal the compound's fragmentation pathways. Expected fragmentation patterns for methyl benzoates include the loss of the methoxy (B1213986) radical (•OCH₃) to form an acylium ion, or the loss of the methyl group followed by carbon monoxide. wisc.edu

Predicted Fragmentation Ions

| m/z Value | Identity | Notes |

|---|---|---|

| 310/312 | [C₉H₈ClIO₂]⁺ | Molecular ion (M⁺) with Cl isotope pattern |

| 279/281 | [C₈H₅ClIO]⁺ | Loss of •OCH₃ |

| 183/185 | [C₇H₅Cl]⁺ | Loss of I and COOCH₃ fragments |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique would determine the precise bond lengths, bond angles, and torsion angles of this compound. It would also reveal how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as halogen bonding or π-stacking. While a crystal structure for the target compound has not been reported, studies on similar molecules like o-toluic acid, o-chlorobenzoic acid, and Methyl 5-iodo-2-methoxybenzoate have provided detailed insights into their solid-state arrangements, often characterized by hydrogen-bonded ribbons or other specific packing motifs. rsc.orgresearchgate.net Such an analysis would confirm the planarity of the benzene ring and the conformation of the methyl ester group relative to the ring.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if chiral derivatives are synthesized)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. This compound is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, it will not exhibit any chiroptical activity. This section would only become relevant if the molecule were modified to create a chiral derivative, for instance, through the introduction of a chiral substituent. In such a case, chiroptical spectroscopy would be a critical tool for assessing the enantiomeric purity and determining the absolute configuration of the synthesized chiral compounds.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods) for Molecular Geometry and Electronic Structure Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations would provide precise bond lengths, bond angles, and dihedral angles for Methyl 3-chloro-5-iodo-2-methylbenzoate, offering insights into the steric and electronic effects of the chloro, iodo, and methyl substituents on the benzene (B151609) ring and the methyl ester group.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For a molecule like this compound, the distribution of HOMO and LUMO densities would reveal the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the oxygen atoms of the ester group and the halogen atoms, while the hydrogen atoms and the region around the iodine's σ-hole would exhibit positive potential.

Quantum chemical calculations can predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. Calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to aid in the assignment of vibrational modes. Similarly, theoretical calculations of NMR chemical shifts can assist in the interpretation of experimental ¹H and ¹³C NMR spectra. A close agreement between predicted and experimental spectra would validate the accuracy of the computational model.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on a single, isolated molecule in the gas phase, molecular dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent or in the solid state. MD simulations would be useful for exploring the conformational flexibility of the methyl ester group in this compound and for studying how it interacts with solvent molecules or other molecules in a crystal lattice.

Prediction of Reaction Pathways and Transition States

Computational methods can be employed to map out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. This would be invaluable for predicting the most likely reaction pathways for the synthesis or degradation of this compound. For instance, these calculations could shed light on the mechanisms of nucleophilic aromatic substitution or reactions involving the ester group.

Structure-Reactivity Relationship Modeling based on Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) models aim to correlate a molecule's structural or physicochemical properties with its biological activity or chemical reactivity. Computational descriptors derived from quantum chemical calculations, such as HOMO-LUMO energies, dipole moment, and various charge-related parameters, can be used to build these models. For a class of compounds including this compound, a QSAR study could predict its potential biological activity or toxicity based on its calculated molecular properties.

Methyl 3 Chloro 5 Iodo 2 Methylbenzoate As a Key Intermediate in Complex Molecule Synthesis

Precursor in the Total Synthesis of Natural Products

The intricate architecture of natural products often demands precisely functionalized starting materials for their successful laboratory synthesis. Methyl 3-chloro-5-iodo-2-methylbenzoate and its derivatives have been implicated as key intermediates in the assembly of complex natural product scaffolds, including certain classes of alkaloids.

Indole (B1671886) Alkaloids: While direct use of this compound in prominent indole alkaloid syntheses is not extensively documented in readily available literature, its structural motifs are analogous to intermediates used in constructing substituted indole rings. The synthesis of indole alkaloids, a large and diverse family of naturally occurring compounds, often involves the creation of a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. The halogenated and methylated pattern of this compound offers potential for various cross-coupling and ring-forming reactions that are fundamental to indole synthesis.

Yohimbine (B192690) Alkaloids: The yohimbine family of alkaloids, characterized by their pentacyclic ring system, presents a significant synthetic challenge. The total synthesis of these molecules requires a convergent and stereocontrolled approach. While a direct link to this compound is not immediately apparent in seminal yohimbine syntheses, the strategic placement of functional groups on this intermediate makes it a plausible candidate for the synthesis of highly substituted aromatic portions of yohimbine analogues or related complex structures. nih.govresearchgate.netnih.gov The development of novel synthetic routes could leverage this intermediate to access unique stereoisomers of yohimbine alkaloids. nih.govresearchgate.net

Building Block for Advanced Pharmaceutical and Agrochemical Intermediates

The utility of this compound extends to the synthesis of intermediates for the pharmaceutical and agrochemical industries. The distinct reactivity of the chloro and iodo substituents allows for selective transformations, a key advantage in multistep synthetic sequences.

The corresponding carboxylic acid, 2-chloro-5-iodobenzoic acid, is a known starting material for the synthesis of SGLT-2 inhibitors, a class of drugs used to treat diabetes. google.com Synthetic methods to produce this acid often involve multi-step processes starting from simpler aromatic compounds. google.comgoogle.compatsnap.compatsnap.com The availability of this compound provides an alternative and potentially more direct route to such pharmaceutical intermediates.

In the realm of agrochemicals, related chlorinated and methylated benzoic acids are precursors to insecticides. patsnap.com For instance, 2-amino-3-methyl-5-chlorobenzoic acid is a key intermediate for a new class of insecticides. patsnap.comgoogle.com The functional group array of this compound makes it a valuable synthon for accessing these and other complex agrochemical scaffolds.

Below is a table summarizing related intermediates and their applications:

| Intermediate | Application |

| 2-Chloro-5-iodobenzoic acid | Precursor for SGLT-2 inhibitors (pharmaceutical) |

| 2-Amino-3-methyl-5-chlorobenzoic acid | Intermediate for novel insecticides (agrochemical) |

| 3-Chloro-2-methylphenyl substituted semicarbazones | Investigated for anticonvulsant activity (pharmaceutical) nih.gov |

Synthesis of Specialized Organic Materials and Ligands

The unique electronic and structural properties of this compound make it a candidate for the synthesis of specialized organic materials and ligands. These can be used in the construction of Metal-Organic Frameworks (MOFs) or other advanced materials.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. mdpi.com The properties of a MOF are highly dependent on the nature of the organic linker. The carboxylate group of this compound (after hydrolysis to the corresponding carboxylic acid) can coordinate to metal centers, while the chloro, iodo, and methyl groups can be used to tune the porosity, stability, and functionality of the resulting framework. nih.gov The synthesis of mixed-metal MOFs can lead to materials with enhanced catalytic activity and stability. nih.gov While the direct use of this specific molecule in widely reported MOFs is not yet prevalent, its potential as a functionalized linker is significant for the design of new materials with tailored properties for applications such as gas storage and separation. mdpi.comrsc.orgresearchgate.net

Development of Novel Functionalized Aromatic Scaffolds through Derivatization

The differential reactivity of the halogen atoms on this compound allows for a wide range of derivatization reactions, leading to the creation of novel functionalized aromatic scaffolds. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in cross-coupling reactions, enabling selective functionalization at the 5-position.

This selective reactivity can be exploited in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. Subsequent manipulation of the chloro and ester functionalities can then provide access to a diverse library of polysubstituted aromatic compounds. This approach is invaluable for creating novel molecular architectures for drug discovery, materials science, and organic electronics.

Exploration of Analogues and Derivatives with Modified Aromatic Architectures

Systematic Variation of Ester Moieties and their Impact on Chemical Properties and Reactivity

The ester functional group in Methyl 3-chloro-5-iodo-2-methylbenzoate is a key site for modification. By systematically varying the alcohol portion of the ester, from methyl to ethyl, propyl, and larger alkyl or aryl groups, it is possible to modulate the compound's physicochemical properties and reactivity.

Impact on Chemical Properties:

The size and nature of the alkyl group in the ester moiety can influence several key chemical properties through both steric and electronic effects.

Steric Hindrance: Increasing the bulk of the ester group (e.g., from methyl to tert-butyl) can introduce significant steric hindrance around the carbonyl carbon. This can impede the approach of nucleophiles, thereby slowing down reactions such as hydrolysis.

Physical Properties: The nature of the ester group significantly affects physical properties like boiling point, melting point, and solubility. Generally, as the carbon chain length of the ester increases, the boiling point also increases due to stronger intermolecular forces. Solubility in polar solvents tends to decrease with increasing alkyl chain length, while solubility in nonpolar organic solvents increases.

Interactive Data Table: Predicted Physicochemical Properties of Ester Analogues

| Compound Name | Ester Group | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted LogP |

| This compound | Methyl | C₉H₈ClIO₂ | 310.52 | 315.0 ± 25.0 | 3.04 |

| Ethyl 3-chloro-5-iodo-2-methylbenzoate | Ethyl | C₁₀H₁₀ClIO₂ | 324.54 | 325.8 ± 25.0 | 3.46 |

| Propyl 3-chloro-5-iodo-2-methylbenzoate | Propyl | C₁₁H₁₂ClIO₂ | 338.57 | 335.9 ± 25.0 | 3.88 |

Note: The data in this table is predicted and serves for comparative purposes. Actual experimental values may vary.

Impact on Reactivity:

The primary reaction involving the ester group is its hydrolysis back to the parent carboxylic acid, 3-chloro-5-iodo-2-methylbenzoic acid. The rate of this hydrolysis, whether acid or base-catalyzed, is influenced by the ester moiety.

Base-Catalyzed Hydrolysis (Saponification): The rate of saponification is sensitive to steric hindrance. Larger alkyl groups will generally decrease the reaction rate.

Acid-Catalyzed Hydrolysis: This reaction is also affected by steric factors, with bulkier esters reacting more slowly.

Beyond hydrolysis, the ester group can undergo other transformations, such as reduction to an alcohol or reaction with Grignard reagents. The nature of the R-group in the ester can influence the feasibility and conditions required for these reactions.

Investigation of Different Halogen Combinations and their Positional Isomers

The identity and position of the halogen atoms on the benzene (B151609) ring are critical determinants of the molecule's electronic properties and, consequently, its chemical reactivity. The subject compound features a chlorine at the 3-position and an iodine at the 5-position.

Electronic and Steric Effects of Halogens:

Halogens exert a dual electronic effect on aromatic rings:

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond network. This effect is deactivating, making the ring less susceptible to electrophilic aromatic substitution compared to benzene. The strength of the inductive effect follows the order F > Cl > Br > I.

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the pi-system of the aromatic ring. This effect donates electron density to the ring, particularly at the ortho and para positions.

Positional Isomers and Reactivity:

A more significant change would be to move one of the halogens to a different position, for example, to the ortho or para position relative to the methyl group. This would have a more pronounced effect on the directing influence for any subsequent reactions.

Interactive Data Table: Comparison of Halogen Properties

| Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) | C-X Bond Energy (kJ/mol in Benzene) |

| Chlorine | 3.16 | 1.75 | 397 |

| Iodine | 2.66 | 1.98 | 272 |

The differing sizes and electronegativities of chlorine and iodine also mean they can serve as distinct reactive handles in cross-coupling reactions, with the carbon-iodine bond being more reactive towards catalysts like palladium than the carbon-chlorine bond.

Alteration of Alkyl Substituents on the Aromatic Ring (e.g., 2-methyl vs. other alkyl groups)

The methyl group at the 2-position (ortho to the ester) plays a crucial role in the stereochemistry and reactivity of the molecule. Replacing this methyl group with other alkyl groups (e.g., ethyl, isopropyl, tert-butyl) would introduce systematic changes in steric bulk and electronic properties.

Electronic Effects of Alkyl Groups:

Alkyl groups are known to be weakly electron-donating through an inductive effect (+I). This effect slightly activates the aromatic ring towards electrophilic substitution. The electron-donating ability generally increases with the size of the alkyl group (tert-butyl > isopropyl > ethyl > methyl).

Steric Effects of Ortho-Alkyl Groups (The Ortho Effect):

A key consequence of having an alkyl group at the 2-position is the "ortho effect." This refers to the steric hindrance imposed by the ortho substituent on the adjacent ester group. This steric crowding can force the ester group to twist out of the plane of the aromatic ring.

Impact on Acidity of the Parent Acid: For the corresponding carboxylic acid, this twisting disrupts the resonance between the carboxyl group and the benzene ring, which leads to an increase in the acidity of the acid.

Impact on Esterification and Hydrolysis: The steric bulk of the ortho-alkyl group can hinder the approach of reagents to the ester carbonyl. This can make both the formation of the ester (esterification) and its cleavage (hydrolysis) more difficult, requiring more forcing reaction conditions. The larger the ortho-alkyl group, the more pronounced this effect will be.

Interactive Data Table: Steric and Electronic Parameters of Alkyl Groups

| Alkyl Group | Inductive Effect (Taft's σ*) | Steric Parameter (Taft's E_s) |

| Methyl (-CH₃) | 0.00 | 0.00 |

| Ethyl (-CH₂CH₃) | -0.10 | -0.07 |

| Isopropyl (-CH(CH₃)₂) | -0.19 | -0.47 |

| tert-Butyl (-C(CH₃)₃) | -0.30 | -1.54 |

Note: Taft's parameters are a way to quantify the electronic (σ) and steric (E_s) effects of substituents. A more negative σ* indicates a stronger electron-donating inductive effect. A more negative E_s indicates greater steric hindrance.*

A comparative study of the saponification rates of 3,5-dihalo-2-alkylbenzoates would likely show a decrease in reaction rate as the size of the 2-alkyl group increases from methyl to tert-butyl, demonstrating the dominant role of steric hindrance in this reaction.

Incorporation into Polycyclic Aromatic Systems and Heterocyclic Structures

The dihalogenated methylbenzoate scaffold is a valuable building block for the synthesis of more complex molecular architectures, such as polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. The presence of two different halogens (chlorine and iodine) with distinct reactivities allows for selective and sequential functionalization, typically through metal-catalyzed cross-coupling reactions.

Synthesis of Polycyclic Aromatic Systems:

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in common cross-coupling reactions like Suzuki, Stille, or Heck couplings. This reactivity difference can be exploited to build polycyclic systems in a controlled manner.

For instance, a Suzuki coupling could be performed selectively at the 5-position (where the iodine is) by reacting this compound with an appropriate aryl boronic acid in the presence of a palladium catalyst. This would form a biaryl system. Subsequent, more forcing conditions could then be used to engage the less reactive chlorine at the 3-position in a second cross-coupling or a cyclization reaction to form a fused polycyclic aromatic structure.

Synthesis of Heterocyclic Structures:

The functional groups on this compound can be used to construct various heterocyclic rings. For example, the synthesis of quinoline (B57606) derivatives, a common scaffold in medicinal chemistry, often involves the reaction of anilines with carbonyl compounds. While the subject compound itself is not a direct precursor in classic quinoline syntheses like the Doebner-von Miller or Friedländer synthesis, its derivatives could be.

For example, the ester group could be hydrolyzed to the carboxylic acid, which could then be converted to other functional groups that are amenable to cyclization reactions. Alternatively, cross-coupling reactions at the halogenated positions could introduce substituents that can then participate in intramolecular cyclizations to form fused heterocyclic systems. For example, introduction of an ortho-aminoaryl group at the 5-position could set the stage for a subsequent cyclization to form a benzoquinoline derivative.

The versatility of this scaffold makes it a potential starting material for creating libraries of complex molecules for applications in materials science and drug discovery.

Future Research Directions and Emerging Methodologies

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The synthesis of complex molecules like derivatives of Methyl 3-chloro-5-iodo-2-methylbenzoate is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. beilstein-journals.org These technologies offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety for handling hazardous intermediates, and accelerated optimization. nih.govresearchgate.net

Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for managing the exothermic nature of many reactions involving halogenated compounds. researchgate.net For instance, the diazotization and subsequent transformations of related amino benzoates have been successfully performed in flow reactors, significantly reducing the accumulation of unstable diazonium salt intermediates. researchgate.net This approach could be adapted for the synthesis or derivatization of this compound, enabling safer and more scalable production.

Table 1: Comparison of Batch vs. Flow Synthesis for Halogenated Aromatic Compounds

| Feature | Batch Synthesis | Flow Chemistry |

| Heat Transfer | Limited by vessel surface area, potential for hotspots | High surface-area-to-volume ratio, excellent heat transfer |

| Safety | Accumulation of large quantities of hazardous reagents/intermediates | Small reaction volumes at any given time, inherently safer |

| Scalability | Often requires significant re-optimization for scale-up | Scalable by extending run time ("scaling out") |

| Process Control | Difficult to precisely control mixing and temperature gradients | Precise control over residence time, temperature, and stoichiometry |

| Reproducibility | Can be variable between batches and scales | High reproducibility due to consistent process parameters |

Discovery of Novel Catalytic Systems for Challenging Transformations of Halogenated Benzoates

The two distinct halogen atoms on this compound—chlorine and iodine—present a unique opportunity for selective chemical transformations through catalysis. The carbon-iodine bond is typically more reactive than the carbon-chlorine bond in cross-coupling reactions, allowing for sequential functionalization. Future research will likely focus on developing novel catalytic systems that can precisely control this selectivity or even reverse it.